![molecular formula C8H7N5 B2957453 2-(azidomethyl)-1H-benzo[d]imidazole CAS No. 66894-26-6](/img/structure/B2957453.png)

2-(azidomethyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

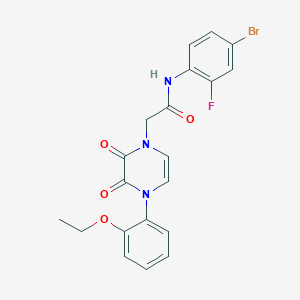

“2-(azidomethyl)-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The term “azidomethyl” refers to the presence of an azide group (-N3) attached to a methyl group (-CH2-). This compound is related to “2-(azidomethyl)nicotinic acid imidazolide”, which is an RNA icSHAPE probe for live-cell RNA structure profiling across the genome .

Synthesis Analysis

The synthesis of substituted 2-(azidomethyl)-1H-benzo[d]imidazole involves two steps . The first step involves the preparation of substituted 2-(chloromethyl)-1H-benzo[d]imidazole by heating substituted o-phenylenediamine, chloroacetic acid, and 4N hydrochloric acid under reflux . The second step involves the reaction of the substituted 2-(chloromethyl)-1H-benzo[d]imidazole with sodium azide (NaN3) in DMSO at room temperature .Applications De Recherche Scientifique

Drug Synthesis and Pharmaceutical Applications

Imidazole derivatives, including compounds like “2-(azidomethyl)-1H-benzo[d]imidazole”, are often utilized in pharmaceutical research due to their therapeutic potential. They can serve as key intermediates in the synthesis of various drugs, particularly those with antimicrobial, antifungal, and anticancer properties .

Mécanisme D'action

Target of Action

Imidazole and benzimidazole rings, which are key components of this compound, are known to interact with a variety of therapeutic targets due to their special structural features and electron-rich environment .

Mode of Action

It’s worth noting that azido impurities, which are structurally similar to the azidomethyl group in this compound, are known to be highly reactive towards dna, leading to an increased risk of cancer . This suggests that the compound may interact with DNA or other cellular components in a similar manner.

Biochemical Pathways

Imidazole-containing compounds are known to be involved in a variety of biological processes, including the biosynthesis of histidine and purines . Therefore, it’s possible that 2-(azidomethyl)-1H-benzo[d]imidazole could interact with these or similar pathways.

Result of Action

Given the potential reactivity of the azidomethyl group with dna, it’s possible that the compound could cause dna damage or other cellular changes .

Propriétés

IUPAC Name |

2-(azidomethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-13-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIBGQDLQSXNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2957372.png)

![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)

![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)

![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)

![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)

![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)

![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)